BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 1-
Phenylcyclopropanecarboxylic Acid: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Phenylicyclopropanecarboxylic
Compound Name: o
aci

Cat. No.: B041972

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenylcyclopropanecarboxylic acid, a compound of interest in synthetic chemistry and drug
discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification
and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-
phenylcyclopropanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR)

No publicly available experimental spectrum for 1-Phenylcyclopropanecarboxylic acid was
found. The following are predicted chemical shifts based on its structure and data from similar
compounds.
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~12.0 Singlet (broad) 1H -COOH
_ Aromatic protons
7.45-7.20 Multiplet 5H
(CeHbs)
1.70-1.60 Multiplet 2H Cyclopropane CH:2
1.30-1.20 Multiplet 2H Cyclopropane CH:2

13C NMR (Carbon-13 NMR)[1]

Data obtained from SpectraBase.[1]

Chemical Shift (ppm)

Assighment

179.0 -COOH

141.2 Aromatic C (quaternary)
128.5 Aromatic CH

128.3 Aromatic CH

126.9 Aromatic CH

33.1 Cyclopropane C (quaternary)
17.5 Cyclopropane CHz2

Infrared (IR) Spectroscopy

No publicly available experimental spectrum with a detailed peak list for 1-

Phenylcyclopropanecarboxylic acid was found. The following are characteristic absorption

bands expected for this molecule.
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid)
3100 - 3000 Medium C-H stretch (Aromatic)

3000 - 2850 Medium C-H stretch (Cyclopropane)
~1700 Strong C=0 stretch (Carboxylic acid)
1600, 1495 Medium-Weak C=C stretch (Aromatic ring)
~1430 Medium O-H bend (in-plane)

~1250 Strong C-O stretch

~920 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

No publicly available experimental mass spectrum for 1-Phenylcyclopropanecarboxylic acid
was found. The following table lists the expected major fragments based on the structure and
common fragmentation patterns of similar carboxylic acids. The molecular weight of 1-
phenylcyclopropanecarboxylic acid is 162.19 g/mol .

m/z Proposed Fragment
162 [M]* (Molecular lon)
145 [M - OHJ*

117 [M - COOH]*

115 [CoHA]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl ion)

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 1-
phenylcyclopropanecarboxylic acid, a solid compound at room temperature.

NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 1-phenylcyclopropanecarboxylic acid.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDClIs, or Dimethyl sulfoxide-de, DMSO-de) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
* 'H NMR Spectroscopy:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Spectroscopy:

o Acquire the spectrum on the same spectrometer.

o Use a proton-decoupled sequence.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate
signal-to-noise ratio.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small, powdered amount of solid 1-phenylcyclopropanecarboxylic acid directly
onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:

[¢]

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

[e]

Collect a background spectrum of the empty ATR crystal first.

o

Collect the sample spectrum over a range of 4000 to 400 cm~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Introduce a dilute solution of 1-phenylcyclopropanecarboxylic acid in a suitable volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

o Utilize Electron lonization (EI) as the ionization method.

e Mass Analysis:
o Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
o Scan a mass-to-charge (m/z) range of approximately 50 to 300 amul.

o Data Acquisition:

o Record the mass spectrum, which is a plot of the relative abundance of ions as a function
of their m/z ratio.

o Identify the molecular ion peak and the major fragment ions.
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Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 1-phenylcyclopropanecarboxylic acid.
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Caption: Workflow for the Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-
Phenylcyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b041972#spectroscopic-data-nmr-ir-ms-
of-1-phenylcyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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